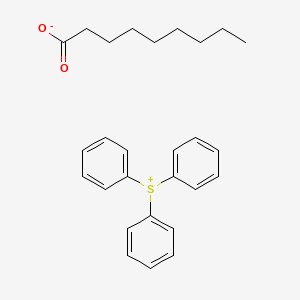
Triphenylsulfanium nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsulfanium nonanoate is an organic compound that belongs to the class of sulfonium salts It is characterized by the presence of a sulfonium ion (a sulfur atom bonded to three phenyl groups) and a nonanoate ion (a nine-carbon fatty acid)
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylsulfanium nonanoate can be synthesized through the reaction of triphenylsulfonium chloride with sodium nonanoate. The reaction typically occurs in an organic solvent such as acetonitrile, under mild heating conditions. The general reaction scheme is as follows:
(C6H5)3SCl+NaC9H19O2→(C6H5)3S+C9H19O2−+NaCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Triphenylsulfanium nonanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Triphenylsulfanium nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a photoacid generator in photolithography, where it helps in the patterning of semiconductor materials.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of triphenylsulfanium nonanoate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. For example, in photolithography, the compound generates acid upon exposure to light, which then catalyzes the polymerization of photoresist materials.
Comparison with Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Triphenylsulfonium chloride
Comparison: Triphenylsulfanium nonanoate is unique due to its nonanoate ion, which imparts distinct solubility and reactivity characteristics compared to other triphenylsulfonium salts. For instance, triphenylsulfonium triflate and nonaflate are more commonly used in photolithography due to their higher thermal stability, while triphenylsulfonium chloride is often used in organic synthesis due to its reactivity.
Properties
CAS No. |
398141-29-2 |
|---|---|
Molecular Formula |
C27H32O2S |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
nonanoate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C9H18O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9(10)11/h1-15H;2-8H2,1H3,(H,10,11)/q+1;/p-1 |
InChI Key |
CFJZIPUHEJHVPE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
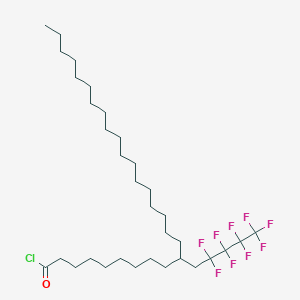


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
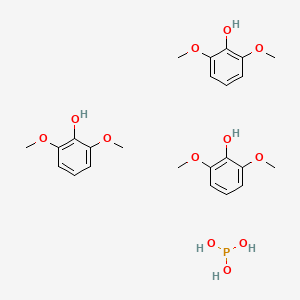
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
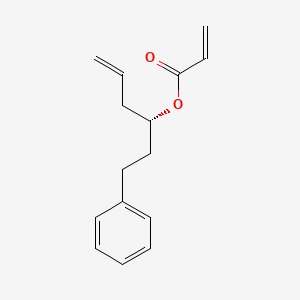

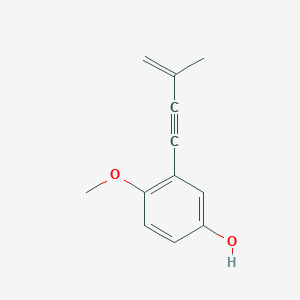
![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
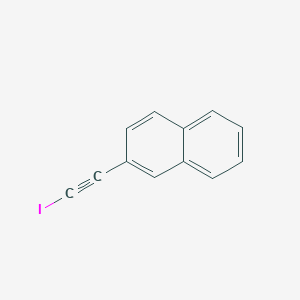
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
